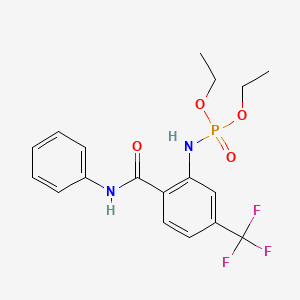
Diethyl (2-(phenylcarbamoyl)-5-(trifluoromethyl)phenyl)phosphoramidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (2-(phenylcarbamoyl)-5-(trifluoromethyl)phenyl)phosphoramidate is a complex organic compound that features a trifluoromethyl group, a phenylcarbamoyl group, and a phosphoramidate moiety. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-(phenylcarbamoyl)-5-(trifluoromethyl)phenyl)phosphoramidate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the trifluoromethylation of aromatic compounds, which can be achieved using reagents such as trifluoromethyl phenyl sulfone under visible-light-promoted conditions . The phenylcarbamoyl group can be introduced through a reaction with phenyl isocyanate. The final step involves the formation of the phosphoramidate moiety, which can be achieved by reacting the intermediate with diethyl phosphoramidate under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and metal-free protocols to ensure safety and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (2-(phenylcarbamoyl)-5-(trifluoromethyl)phenyl)phosphoramidate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by radical intermediates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Radical initiators and photoredox catalysts are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphoramidates, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group.
Aplicaciones Científicas De Investigación
Diethyl (2-(phenylcarbamoyl)-5-(trifluoromethyl)phenyl)phosphoramidate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which diethyl (2-(phenylcarbamoyl)-5-(trifluoromethyl)phenyl)phosphoramidate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The phosphoramidate moiety can participate in phosphorylation reactions, which are crucial in regulating various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are valuable in medicinal chemistry.
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent in various reactions.
α-(Trifluoromethyl)styrenes: Versatile intermediates in organic synthesis.
Uniqueness
Diethyl (2-(phenylcarbamoyl)-5-(trifluoromethyl)phenyl)phosphoramidate is unique due to the combination of its trifluoromethyl group, phenylcarbamoyl group, and phosphoramidate moiety. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C18H20F3N2O4P |
|---|---|
Peso molecular |
416.3 g/mol |
Nombre IUPAC |
2-(diethoxyphosphorylamino)-N-phenyl-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C18H20F3N2O4P/c1-3-26-28(25,27-4-2)23-16-12-13(18(19,20)21)10-11-15(16)17(24)22-14-8-6-5-7-9-14/h5-12H,3-4H2,1-2H3,(H,22,24)(H,23,25) |
Clave InChI |
ANPJXURBCPMTIC-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(NC1=C(C=CC(=C1)C(F)(F)F)C(=O)NC2=CC=CC=C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


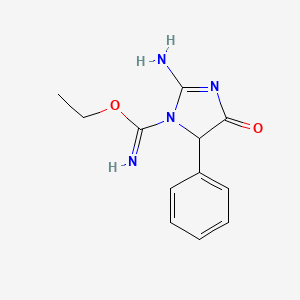
![(1S,5R)-1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B12933100.png)
![N-(2-Aminophenyl)-4-[(2H-indazol-2-yl)methyl]benzamide](/img/structure/B12933102.png)
![1-[2-(2-Hydroxyethoxy)ethyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B12933103.png)
![Rel-(3aR,7aR)-6-phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12933109.png)


![tert-Butyl 4-oxo-2-phenyl-3,4,5,6,8,9-hexahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B12933139.png)
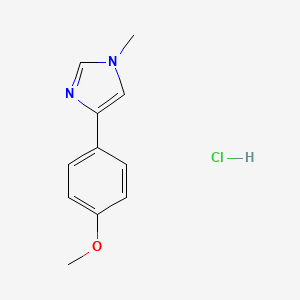
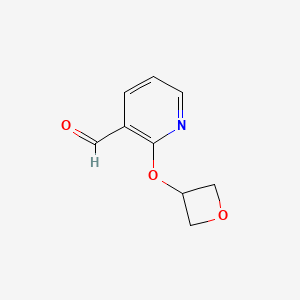
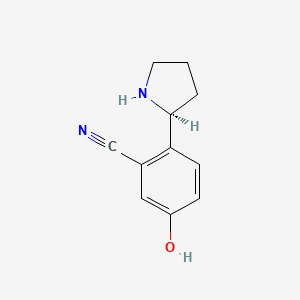
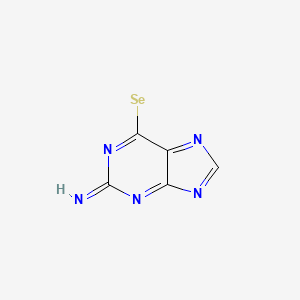

![Potassium (2,2-difluoro-5-(methoxycarbonyl)spiro[2.3]hexan-1-yl)trifluoroborate](/img/structure/B12933175.png)
